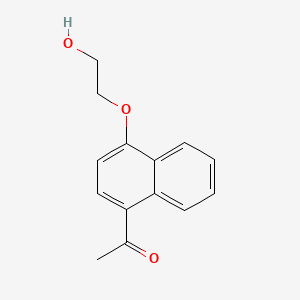
1'-Acetonaphthone, 4'-(2-hydroxyethoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1’-Acetonaphthone, 4’-(2-hydroxyethoxy)- is a chemical compound with the molecular formula C14H14O3. It is known for its versatile applications in various fields, including organic synthesis, pharmaceuticals, and industrial processes. This compound is characterized by its unique structure, which includes an acetonaphthone core substituted with a hydroxyethoxy group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1’-Acetonaphthone, 4’-(2-hydroxyethoxy)- typically involves the reaction of 1-acetonaphthone with ethylene glycol under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of the hydroxyethoxy group. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the yield and purity of the product.
Industrial Production Methods: In industrial settings, the production of 1’-Acetonaphthone, 4’-(2-hydroxyethoxy)- is often carried out in large-scale reactors with precise control over reaction parameters. The use of continuous flow reactors and advanced purification techniques ensures high efficiency and consistency in the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1’-Acetonaphthone, 4’-(2-hydroxyethoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The hydroxyethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like alkoxides and amines are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
1’-Acetonaphthone, 4’-(2-hydroxyethoxy)- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a precursor for the synthesis of pharmaceutical compounds with therapeutic potential.
Industry: The compound is utilized in the production of dyes, fragrances, and specialty chemicals.
Wirkmechanismus
The mechanism of action of 1’-Acetonaphthone, 4’-(2-hydroxyethoxy)- involves its interaction with specific molecular targets and pathways. The hydroxyethoxy group enhances its solubility and reactivity, allowing it to participate in various biochemical processes. The compound can modulate enzyme activity, interact with cellular receptors, and influence signal transduction pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
1’-Hydroxy-2’-acetonaphthone: This compound shares a similar acetonaphthone core but differs in the position and type of substituent.
2-Acetyl-1-naphthol: Another related compound with a hydroxyl group at a different position on the naphthalene ring.
Uniqueness: 1’-Acetonaphthone, 4’-(2-hydroxyethoxy)- is unique due to the presence of the hydroxyethoxy group, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
7770-79-8 |
|---|---|
Molekularformel |
C14H14O3 |
Molekulargewicht |
230.26 g/mol |
IUPAC-Name |
1-[4-(2-hydroxyethoxy)naphthalen-1-yl]ethanone |
InChI |
InChI=1S/C14H14O3/c1-10(16)11-6-7-14(17-9-8-15)13-5-3-2-4-12(11)13/h2-7,15H,8-9H2,1H3 |
InChI-Schlüssel |
QHVYMDPABLEVKQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC=C(C2=CC=CC=C21)OCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-hydroxy-N-[1-(5-methoxy-2-methyl-1-benzofuran-3-yl)ethyl]acetamide](/img/structure/B13791856.png)
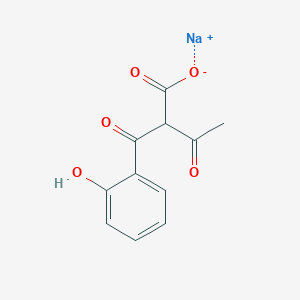
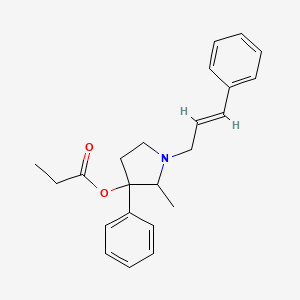
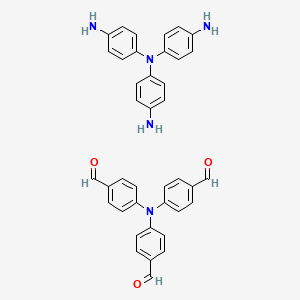
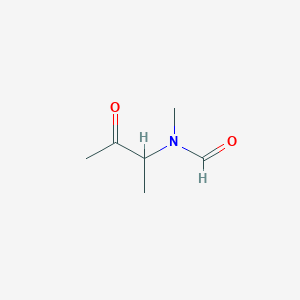
![[4-(4-Phenoxybenzoyl)phenyl]arsonous diiodide](/img/structure/B13791896.png)
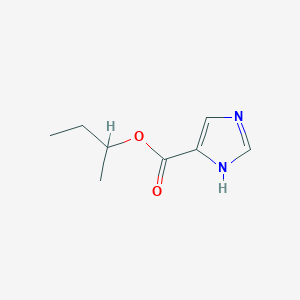
![[(2R,3R,4S,5R,6S)-3,4,5-tribenzoyloxy-6-prop-2-enoxyoxan-2-yl]methyl benzoate](/img/structure/B13791908.png)
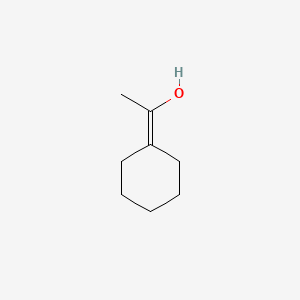
![6-{[2-(4-Benzylpiperidin-1-YL)ethyl]sulfinyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B13791915.png)
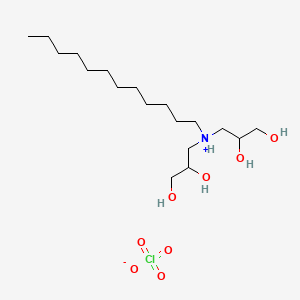
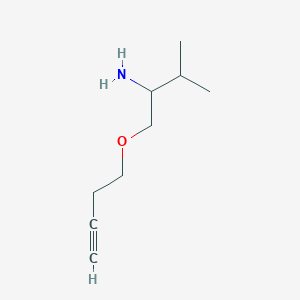
![3-Ethyl-2-[(E)-2-(3-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-2-methyl-1-cyclohexen-1-YL)ethenyl]-1,3-benzothiazol-3-ium iodide](/img/structure/B13791929.png)
![(1R,2R,4S,5R,6S)-4-methyl-7-methylidenetricyclo[4.3.2.01,5]undecane-2,5-diol](/img/structure/B13791931.png)
